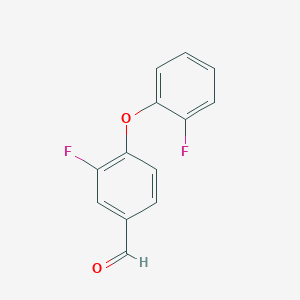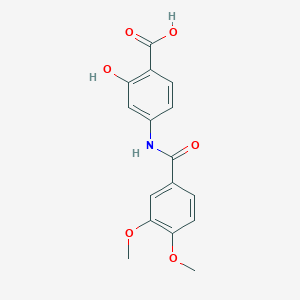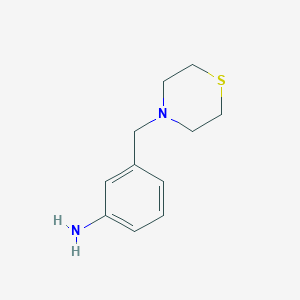![molecular formula C9H7N3O3 B1437690 2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid CAS No. 874832-46-9](/img/structure/B1437690.png)
2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid
Vue d'ensemble
Description
Pyridinyl compounds are a class of organic compounds that contain a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms . They are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyridinyl compounds often involves palladium-catalyzed cross-coupling reactions . For example, pyridinylboronic acids and esters can be prepared from pyridinyl halides via a Pd-catalyzed cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of pyridinyl compounds can vary greatly depending on the substituents attached to the pyridine ring . For example, the presence of different functional groups can result in a partially planar or propeller-like structure .
Chemical Reactions Analysis
Pyridinyl compounds can undergo various chemical reactions. For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported . This process involves C−H functionalization to form a new C(sp2)−C(sp3) bond .
Applications De Recherche Scientifique
Overview
The oxadiazole ring, a critical component of 2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid, is a notable moiety in the realm of medicinal chemistry, demonstrating a wide array of biological activities. This section explores the scientific research applications of compounds containing the oxadiazole ring, focusing on their therapeutic potential and excluding aspects related to drug use, dosage, and side effects.
Therapeutic Potency and Versatility
Oxadiazole derivatives, particularly those containing the 1,3,4-oxadiazole ring, exhibit a broad spectrum of bioactivities. These compounds have been extensively studied for their potential in treating various diseases due to their effective binding with different enzymes and receptors in biological systems. Research highlights the development of 1,3,4-oxadiazole-based compounds across a range of medicinal chemistry applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The structural feature of the oxadiazole ring facilitates numerous weak interactions, making these derivatives highly valuable in the pursuit of new, active, and less toxic medicinal agents (Verma et al., 2019).
Biological Activities of Oxadiazole Derivatives
Coumarin and oxadiazole derivatives, including those similar in structure to 2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid, have shown a wide range of biological activities. These compounds can be further modified to synthesize more effective and potent drugs. Oxadiazole moiety, in particular, exhibits antimicrobial, anticancer, and anti-inflammatory activity, underlining its significance in the development of novel therapeutic agents with diverse pharmacological actions (Jalhan et al., 2017).
Synthesis and Medicinal Applications
Innovative methods for the synthesis of 1,3,4-oxadiazole derivatives and their medicinal applications have been a focal point of recent research. These developments are crucial for the treatment of numerous diseases, with 1,3,4-oxadiazole cores playing a key role in the development of new medicinal species. The advancements in synthesis techniques and biological applications of these derivatives highlight their potential in addressing therapeutic needs (Nayak & Poojary, 2019).
Orientations Futures
The future directions in the field of pyridinyl compounds research could involve exploring their potential applications in various fields such as drug design and medicinal chemistry . For instance, PFKFB3 inhibitor 3PO has been shown to reduce cardiac remodeling after myocardial infarction, suggesting PFKFB3 inhibition as a novel therapeutic strategy .
Propriétés
IUPAC Name |
2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJYPNVKRGADJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)
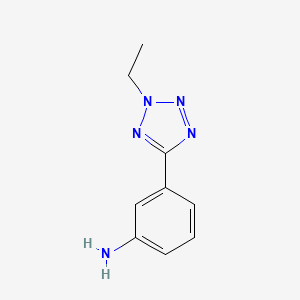
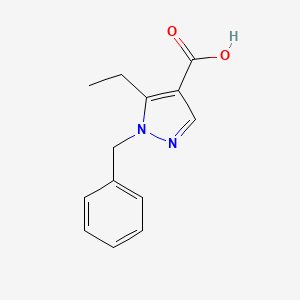
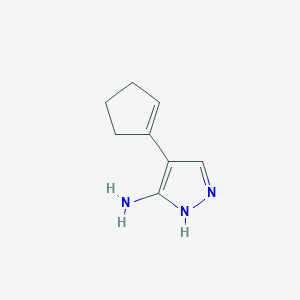
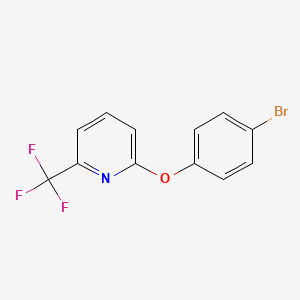
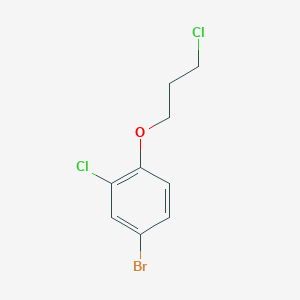
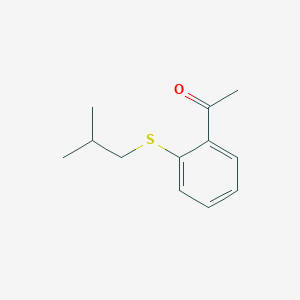
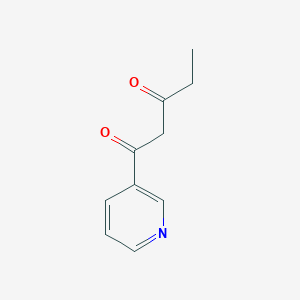
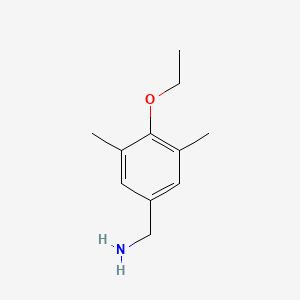
![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)

